KN-93 Phosphate

Description

Historical Development and Discovery

The development of this compound emerged from the systematic exploration of calcium/calmodulin-dependent protein kinase II inhibitors initiated in the early 1990s. The foundational work began with the synthesis and characterization of the parent compound KN-93, which was first reported by Sumi and colleagues in 1991. This original research demonstrated that KN-93 could selectively inhibit calcium/calmodulin-dependent protein kinase II activity with an inhibition constant of 0.37 micromolar, establishing it as a potent and selective tool for investigating kinase function.

The initial characterization studies revealed that KN-93 operated through competitive inhibition against calmodulin, distinguishing it from other kinase inhibitors that typically compete with adenosine triphosphate binding. These early investigations established the compound's specificity profile, demonstrating minimal effects on cyclic adenosine monophosphate-dependent protein kinase, calcium/phospholipid-dependent protein kinase, myosin light chain kinase, and calcium-dependent phosphodiesterase activities. The research also revealed that KN-93 could effectively inhibit both the alpha and beta subunits of calcium/calmodulin-dependent protein kinase II autophosphorylation.

The transition from KN-93 to its phosphate derivative represented a strategic response to practical limitations encountered during experimental applications. Researchers recognized that the limited water solubility of the parent compound restricted its utility in aqueous biological systems and complicated experimental protocols requiring precise dosing and consistent delivery. The development of the phosphate salt addressed these concerns while preserving the essential pharmacological properties that made KN-93 valuable for research applications.

Commercial availability of this compound began through specialized biochemical suppliers, with companies such as Tocris Bioscience and Hello Bio providing the compound for research applications. The standardization of synthesis protocols and quality control measures ensured consistent product characteristics across different suppliers, facilitating reproducible research outcomes. Technical specifications established during this period included purity requirements exceeding 98% by high-performance liquid chromatography analysis and specific storage conditions to maintain compound stability.

Chemical Classification and Nomenclature

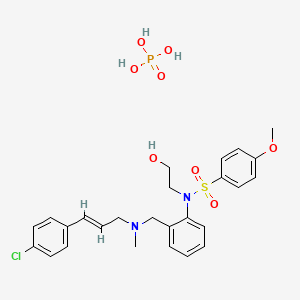

This compound belongs to the chemical class of methoxybenzenesulfonamide derivatives, specifically categorized as a phosphate salt of a sulfonamide compound. The systematic chemical name for this compound is N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulphonamide phosphate, reflecting its complex molecular architecture. This nomenclature system precisely describes the compound's structural components, including the chlorophenyl moiety, the propenyl linkage, the methylamino group, the phenyl ring system, the hydroxyethyl substituent, and the methoxybenzenesulphonamide core.

The molecular formula of this compound is established as C₂₆H₂₉ClN₂O₄S·H₃PO₄, indicating the presence of 26 carbon atoms, 32 hydrogen atoms (including those from the phosphoric acid), one chlorine atom, two nitrogen atoms, eight oxygen atoms (including those from the phosphate group), one sulfur atom, and one phosphorus atom. The molecular weight is calculated as 599.03 daltons, significantly higher than the parent compound due to the incorporation of the phosphoric acid moiety. This molecular weight difference reflects the successful formation of the phosphate salt, which contributes to the enhanced water solubility characteristics.

The compound's stereochemistry includes an E-configuration at the propenyl double bond, as indicated by the extended chemical name and structural representations. This geometric specificity is crucial for the compound's biological activity, as the spatial arrangement of functional groups determines the molecule's ability to interact with its target proteins. The InChI key for this compound (NNKJTPOXLIILMB-IPZCTEOASA-N) provides a unique identifier for database searches and chemical informatics applications.

Storage and handling requirements for this compound reflect its chemical stability characteristics. The compound requires storage at -20°C to maintain stability over extended periods, with recommendations for protection from light and moisture. The phosphate salt formulation demonstrates enhanced stability compared to the free base form, contributing to its practical advantages in research applications. Solubility characteristics show excellent water solubility, with reported values exceeding 20 milligrams per milliliter in aqueous solutions.

Relationship to Parent Compound KN-93

The relationship between this compound and its parent compound KN-93 represents a carefully engineered chemical modification designed to preserve biological activity while enhancing practical utility. The parent compound KN-93, with molecular formula C₂₆H₂₉ClN₂O₄S and molecular weight 501.04 daltons, served as the foundation for developing the phosphate derivative. The core molecular structure remains identical between the two compounds, with the phosphate modification occurring through salt formation rather than covalent structural alteration.

The primary distinction between KN-93 and this compound lies in their solubility characteristics and handling properties. While KN-93 demonstrates limited water solubility, requiring dissolution in organic solvents such as dimethyl sulfoxide for most experimental applications, this compound exhibits excellent water solubility. This fundamental difference has significant implications for experimental design, as the phosphate derivative allows for direct dissolution in aqueous buffers and cell culture media without the need for organic co-solvents.

Comparative inhibitory activity studies have confirmed that both compounds exhibit equivalent potency against calcium/calmodulin-dependent protein kinase II, with inhibitory concentration values of 0.37 micromolar reported for both formulations. This equipotency demonstrates that the phosphate modification successfully preserves the essential pharmacological properties while improving handling characteristics. The mechanism of action remains identical between the compounds, with both operating through competitive inhibition against calmodulin binding to calcium/calmodulin-dependent protein kinase II.

Structural analysis reveals that the phosphate group in this compound exists as a separate ionic species rather than as a covalently bound modification to the parent molecule. This salt formation preserves the three-dimensional structure of the active compound while providing the ionic character necessary for enhanced water solubility. Nuclear magnetic resonance studies have confirmed that the phosphate ion does not interfere with the compound's ability to bind to calmodulin or affect its inhibitory mechanism.

The selectivity profile of this compound mirrors that of the parent compound, showing minimal activity against other protein kinases at concentrations that effectively inhibit calcium/calmodulin-dependent protein kinase II. However, both compounds share additional pharmacological properties, including direct inhibitory effects on certain voltage-gated potassium channels, particularly Kv1.5 channels with an inhibitory concentration of 307 nanomolar. This secondary activity occurs independently of calcium/calmodulin-dependent protein kinase II inhibition and represents an important consideration for experimental interpretation.

Evolution of Scientific Understanding

The scientific understanding of this compound has undergone significant evolution since its initial development, with fundamental shifts in mechanistic understanding emerging from advanced biophysical studies. Early conceptual models proposed that KN-93 and its phosphate derivative functioned through direct binding to calcium/calmodulin-dependent protein kinase II, competing with calmodulin for the kinase's regulatory domain. This initial understanding shaped experimental interpretations and theoretical frameworks for over two decades.

Revolutionary insights emerged from comprehensive biophysical investigations employing surface plasmon resonance, nuclear magnetic resonance spectroscopy, and isothermal titration calorimetry. These studies demonstrated conclusively that this compound binds directly to calmodulin rather than to the kinase itself, fundamentally altering the accepted mechanism of action. The research revealed that this compound forms a complex with calcium-bound calmodulin, preventing calmodulin from interacting with calcium/calmodulin-dependent protein kinase II and thereby inhibiting kinase activation.

Crystallographic analysis has provided detailed structural insights into the KN-93-calmodulin interaction, revealing that up to three molecules of KN-93 can bind to a single calmodulin molecule. The crystal structure shows that calmodulin adopts an extended conformation that wraps around multiple KN-93 molecules, with specific binding sites identified in both the amino-terminal and carboxyl-terminal domains of calmodulin. These binding sites involve hydrophobic pockets formed by phenylalanine, isoleucine, leucine, and methionine residues that accommodate different portions of the KN-93 molecule.

The mechanistic revelation has profound implications for interpreting experimental results obtained with this compound. Rather than selectively inhibiting calcium/calmodulin-dependent protein kinase II through direct kinase binding, the compound potentially affects all calmodulin-dependent processes within cells. This broader mechanism explains observed effects on other calcium/calmodulin-dependent enzymes and regulatory proteins, including phosphodiesterases, ion channels, and additional protein kinases that depend on calmodulin for activation.

Recent investigations have expanded understanding of this compound's effects on specific physiological systems. Studies in cardiac myocytes have demonstrated that the compound disrupts high-affinity calmodulin interactions with sodium channels (Nav1.5) and ryanodine receptors, altering channel function independently of calcium/calmodulin-dependent protein kinase II. These findings highlight the importance of considering calmodulin-dependent mechanisms when interpreting experimental results obtained with this compound.

The evolution of scientific understanding has also encompassed recognition of the compound's effects on calcium homeostasis and cellular signaling pathways. Research has shown that this compound can influence calcium release from intracellular stores and affect calcium transient amplitude in cardiomyocytes. These effects occur through mechanisms involving calmodulin interactions with various calcium-handling proteins, demonstrating the compound's broad impact on cellular calcium regulation beyond its primary target.

Properties

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJTPOXLIILMB-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188890-41-6 | |

| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

KN-93 Phosphate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by phosphorylation. The synthetic route typically involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride. The final step involves the phosphorylation of the resulting compound to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KN-93 Phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.

Reduction: This reaction can modify the compound’s structure, impacting its binding affinity to CaMKII.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Cell Proliferation and Apoptosis

KN-93 has been shown to inhibit cell proliferation by regulating the expression of p53 and p21 proteins in human hepatic stellate cells. This inhibition leads to G1 cell cycle arrest and apoptosis in NIH 3T3 cells, highlighting its potential as a tool for studying cancer biology .

Immunology

Recent studies have demonstrated that KN-93 treatment increases regulatory T cells (Treg) in the kidneys of lupus-prone mice. This effect is associated with reduced inflammation and kidney damage, suggesting that KN-93 may have therapeutic implications for autoimmune diseases . The mechanism involves the inhibition of CaMK4, which enhances Treg generation both in vivo and in vitro .

Neuroscience

KN-93 has been utilized to investigate its effects on neurotransmitter release and neuronal signaling. For instance, it reduces dopamine levels by modulating the phosphorylation rates of tyrosine hydroxylase in PC12h cells, indicating its role in neuropharmacology .

Chondrogenesis

In studies focused on bone marrow-derived mesenchymal stem cells (BM-MSCs), KN-93 was found to affect cell viability and CaMKII phosphorylation levels. At concentrations up to 2 μM, it maintained high cell viability while higher concentrations significantly reduced viability, making it a critical compound for understanding stem cell differentiation processes .

Data Tables

Case Study 1: Autoimmune Disease Management

A study involving lupus-prone mice showed that KN-93 treatment led to a significant increase in Treg cells within the kidneys, correlating with reduced complement deposition and kidney damage. This suggests its potential as a therapeutic agent for managing autoimmune conditions by enhancing Treg responses .

Case Study 2: Cancer Research

Research on human hepatic stellate cells demonstrated that KN-93 effectively blocked cell proliferation through CaMKII inhibition, indicating its utility as a research tool for exploring cancer biology and potential therapeutic targets .

Mechanism of Action

KN-93 Phosphate exerts its effects by inhibiting CaMKII. The compound binds to the kinase’s regulatory domain, preventing the activation of CaMKII by calcium/calmodulin. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of neurotransmitter release, gene expression, and cell cycle progression .

Comparison with Similar Compounds

Critical Considerations

- Concentration Dependence : Therapeutic efficacy (e.g., anti-fibrotic effects at 10 µM ) must be balanced against off-target risks at higher doses.

- Model-Specific Variability : Cardioprotective in hypoxia/reperfusion but detrimental in calcium overload , highlighting context-dependent outcomes.

- Control Compound Necessity : KN-92 Phosphate is essential to validate CaMKII-specific effects in experimental designs .

Biological Activity

KN-93 phosphate is a water-soluble derivative of the compound KN-93, which serves as a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and therapeutic implications across various studies.

Overview of CaMKII and this compound

CaMKII is a multifunctional serine/threonine kinase that plays a critical role in various physiological processes, including cell proliferation, apoptosis, and neuronal signaling. The inhibition of CaMKII by this compound has been linked to significant biological effects in different cellular contexts.

Chemical Structure:

- Chemical Name: N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulphonamide phosphate

- Molecular Weight: 599.03 g/mol

- CAS Number: 1188890-41-6

This compound operates primarily by binding to calmodulin (CaM), thereby preventing its interaction with CaMKII. This inhibition disrupts the activation pathway of CaMKII, which is crucial for various calcium-mediated cellular functions.

Key Findings:

- Inhibition of CaMKII Activation : this compound inhibits the autophosphorylation of both α and β subunits of CaMKII, leading to reduced kinase activity .

- Calcium Regulation : The compound has been shown to decrease intracellular calcium levels in neuronal cells, thereby mitigating calcium overload associated with neurotoxicity .

Neuroprotective Effects

A study involving primary cultured cerebral cortical neurons demonstrated that treatment with this compound significantly reduced apoptosis induced by N-methyl-D-aspartic acid (NMDA). The results indicated:

- Dose-dependent neuroprotection : At concentrations of 0.25, 0.5, and 1.0 μM, this compound decreased apoptosis markers and lactate dehydrogenase leakage .

- Mechanistic Insights : The down-regulation of caspase-3 and total CaMKII protein levels was observed, indicating a protective mechanism against excitotoxicity .

Cell Cycle Regulation

In human hepatic stellate cells, this compound inhibited cell proliferation by modulating the expression of p53 and p21, leading to G1 phase cell cycle arrest and apoptosis .

Study on Parkinson's Disease

In a rat model of Parkinson's disease, this compound demonstrated potential benefits by reducing dopamine levels through modulation of the enzyme tyrosine hydroxylase (TH) activity. This effect was attributed to decreased Ca2+-mediated phosphorylation levels in dopaminergic neurons .

Immune Modulation

Research involving MRL/lpr Foxp3-GFP mice showed that this compound promoted the generation of Foxp3 regulatory T cells through inhibition of CaMK IV, resulting in decreased skin and kidney damage associated with autoimmune conditions .

Comparative Data Table

| Study | Cell Type/Model | Concentration (μM) | Main Findings |

|---|---|---|---|

| Neuroprotection against NMDA | Cerebral cortical neurons | 0.25 - 1.0 | Reduced apoptosis; decreased caspase-3 levels |

| Cell cycle arrest | Hepatic stellate cells | Not specified | Inhibited proliferation; modulated p53/p21 expression |

| Dopamine level reduction | Rat model of Parkinson's | Not specified | Reduced TH phosphorylation; lowered dopamine levels |

| Immune modulation | MRL/lpr Foxp3-GFP mice | Not specified | Increased regulatory T cells; reduced tissue damage |

Q & A

Q. What experimental controls are essential when using KN-93 Phosphate to study CaMKII-dependent pathways?

this compound is a reversible, competitive CaMKII inhibitor (Ki = 0.37 µM) . To validate specificity, researchers must include KN-92 Phosphate , its inactive analog, as a negative control. KN-92 lacks CaMKII inhibition and controls for off-target effects . For example, in studies measuring CaMKII-mediated phosphorylation, parallel experiments with KN-92 (at equimolar concentrations) ensure observed effects are due to CaMKII inhibition .

Q. How should this compound be prepared and stored to maintain stability in cellular assays?

- Solubility : this compound is water-soluble (≥5 mg/mL in H₂O) but can also be dissolved in DMSO (≥1 mg/mL) . Avoid saline solutions, as precipitation may occur .

- Storage : Stock solutions in DMSO should be aliquoted and stored at -80°C for ≤6 months; lyophilized powder is stable at -20°C for ≥1 year . Repeated freeze-thaw cycles degrade activity .

Q. What are the standard protocols for in vitro application of this compound in cell lines?

- Cell lines : NIH 3T3 fibroblasts and neuronal cultures are common models .

- Concentration : Use 10–30 µM for CaMKII inhibition, validated via MTT assays for cytotoxicity .

- Treatment duration : 24–72 hours, depending on downstream signaling readouts (e.g., phosphorylation status or autophagy markers) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in autophagy modulation?

this compound attenuates CaMKII-induced autophagy in some contexts (e.g., viral infection models) , but paradoxically enhances autophagic flux in others. To address contradictions:

- Mechanistic validation : Combine KN-93 with CaMKII siRNA to confirm target specificity .

- Context-dependent factors : Assess cell type-specific CaMKII isoform expression (e.g., CaMKIIδ vs. γ) and baseline autophagic activity .

Q. What methodologies are recommended to distinguish direct CaMKII inhibition from off-target effects in vivo?

- Pharmacokinetic profiling : Monitor this compound’s bioavailability in target tissues (e.g., brain or striatum) after administration .

- Rescue experiments : Co-administer a constitutively active CaMKII mutant to reverse phenotypic effects .

- Cross-validation : Use alternative CaMKII inhibitors (e.g., autocamtide-2-related inhibitory peptide) to confirm consistency .

Q. How does this compound’s efficacy vary between in vitro and in vivo models of neuronal signaling?

- In vitro : Direct application (e.g., 10–30 µM) effectively blocks CaMKII in cultured neurons .

- In vivo : Intrastriatal injection (5 µg in 4 µL saline) in rats achieves localized inhibition but requires dose optimization to avoid systemic diffusion . Discrepancies may arise due to blood-brain barrier permeability or compensatory pathways .

Q. What strategies optimize this compound use in combination therapies (e.g., with kinase inhibitors or epigenetic modulators)?

- Sequential dosing : Pre-treat cells with this compound (1 hour) to block CaMKII before adding secondary agents (e.g., HDAC inhibitors) .

- Synergy analysis : Use Chou-Talalay assays to quantify combination index (CI) values and identify additive vs. antagonistic effects .

Data Interpretation and Troubleshooting

Q. How should researchers interpret unexpected CaMKII-independent effects of this compound?

Q. What are the limitations of this compound in studying CaMKII isoform-specific functions?

KN-93 inhibits all CaMKII isoforms (α, β, γ, δ) but lacks selectivity between them . For isoform-specific studies:

- Use CRISPR/Cas9-mediated isoform knockout.

- Pair KN-93 with isoform-selective activators (e.g., CaMKIIα-T286D mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.